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Compound of Interest

Compound Name:
1-(2-Amino-4-(benzyloxy)-5-

methoxyphenyl)ethanone

Cat. No.: B1289851 Get Quote

A comprehensive review of the biological activities of various derivatives of substituted

acetophenones, with a focus on their anticancer and enzyme inhibitory properties. This guide

synthesizes experimental data from multiple studies to provide a comparative overview for

researchers and drug development professionals.

Derivatives of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone and related substituted

acetophenones represent a class of compounds with significant therapeutic potential. While

research on the specific named compound is limited, extensive studies have been conducted

on structurally similar molecules, particularly chalcones and various heterocyclic compounds

incorporating the methoxyphenyl moiety. These investigations have revealed promising

anticancer, apoptosis-inducing, and enzyme inhibitory activities. This guide provides a

comparative analysis of these biological activities, supported by experimental data and detailed

methodologies.

Comparative Anticancer Activity
A significant body of research has focused on the cytotoxic effects of these derivatives against

various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a

compound's potency, has been determined in numerous studies. The data below summarizes

the anticancer activity of several related compounds.
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Compound
Class

Derivative
Cancer Cell
Line

IC50 (µM) Reference

4-

Anilinoquinolinylc

halcone

(E)-3-{4-{[4-

(benzyloxy)phen

yl]amino}quinolin

-2-yl}-1-(4-

methoxyphenyl)p

rop-2-en-1-one

(4a)

MDA-MB-231

(Breast)
0.11 [1]

Compound 4d
MDA-MB-231

(Breast)
0.18 [1]

Compound 4f
MDA-MB-231

(Breast)
1.94 [1]

Imidazo[1,2-

a]quinoxaline
Compound 5a A549 (Lung) 3.53 [2]

Compound 5a
MDA-MB-231

(Breast)
5.77 [2]

Methoxy Amino

Chalcone

(E)-1-(4-

aminophenyl)-3-

phenylprop-2-en-

1-one (7)

T47D (Breast) 5.28 µg/mL

Benzo[b]furan

2-(3′,4′,5′-

trimethoxybenzo

yl)-3-methyl-5-

amino-6-

methoxybenzo[b]

furan (3h)

Various 0.016 - 0.024 [3]

The data clearly indicates that subtle structural modifications can significantly impact the

anticancer potency of these compounds. For instance, within the 4-anilinoquinolinylchalcone

series, compound 4a exhibited the highest cytotoxicity against the MDA-MB-231 breast cancer

cell line.[1] Similarly, the benzo[b]furan derivative 3h demonstrated potent growth inhibition at

nanomolar concentrations.[3]
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Induction of Apoptosis: A Key Mechanism of Action
Many of these acetophenone derivatives exert their anticancer effects by inducing programmed

cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells.

One study on 4-anilinoquinolinylchalcone derivative 4a revealed that it triggers apoptosis in

breast cancer cells.[1] This process is associated with the depletion of ATP and the activation

of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[1] The

induction of apoptosis is often mediated through the generation of reactive oxygen species

(ROS).[1]

Similarly, methoxyflavone derivatives have been shown to enhance TRAIL-induced apoptosis

in human leukemic cells.[4][5] This enhancement occurs through the upregulation of death

receptors (DRs) and the downregulation of anti-apoptotic proteins like cFLIP and Mcl-1.[4][5]

The activation of caspase-8 and -3, cleavage of Bid, and upregulation of BAX further confirm

the involvement of both the extrinsic and intrinsic apoptotic pathways.[4][5]

The benzo[b]furan derivative 3h also induces apoptosis by activating caspases-3, -8, and -9,

which is linked to the release of cytochrome c from the mitochondria.[3]

Below is a diagram illustrating a generalized apoptosis signaling pathway activated by these

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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